molecular formula C10H12O2 B349260 4-Isopropylbenzoic acid CAS No. 536-66-3

4-Isopropylbenzoic acid

Cat. No.: B349260
CAS No.: 536-66-3
M. Wt: 164.20 g/mol
InChI Key: CKMXAIVXVKGGFM-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Isopropylbenzoic acid plays a significant role in biochemical reactions, particularly as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This enzyme is crucial in the biosynthesis of melanin, and the inhibition by this compound can affect pigmentation processes. Additionally, this compound interacts with various proteins and enzymes involved in metabolic pathways, including those related to the synthesis of triorganotin carboxylates . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.

Cellular Effects

This compound has been shown to exhibit antifungal activities, making it a valuable compound in combating fungal infections . In cellular processes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the development of cumate-inducible promoters for gene expression studies in bacteria such as Pseudomonas aeruginosa . These promoters allow for graded and homogenous gene expression, demonstrating the compound’s impact on cellular function and genetic regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like mushroom tyrosinase . By acting as a reversible and uncompetitive inhibitor, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin precursors. This inhibition mechanism is crucial for understanding the compound’s effects on pigmentation and its potential therapeutic applications. Additionally, this compound may influence gene expression by modulating the activity of inducible promoters in bacterial systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can maintain its inhibitory activity over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its antifungal and enzyme inhibitory activities without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including irritation to the skin, eyes, and respiratory tract . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of aromatic compounds and monoterpenoids . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of triorganotin carboxylates, which are characterized by spectroscopic and thermal techniques . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in alcohol and ether facilitates its movement across cellular membranes, allowing it to reach its target sites. Additionally, this compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s ability to interact with enzymes and proteins within these compartments can affect its activity and function

Preparation Methods

Comparison with Similar Compounds

Cuminic acid is compared with other benzoic acid derivatives, such as:

Uniqueness of Cuminic Acid: Cuminic acid’s unique combination of antifungal activity and ability to enhance plant defense mechanisms sets it apart from other similar compounds.

Properties

IUPAC Name

4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMXAIVXVKGGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060210
Record name 4-Isopropylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Isopropylbenzoic acid
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Solubility

0.151 mg/mL at 25 °C
Record name 4-Isopropylbenzoic acid
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CAS No.

536-66-3
Record name 4-Isopropylbenzoic acid
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Record name Cumic acid
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Record name 4-Isopropylbenzoic acid
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Record name Benzoic acid, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name 4-Isopropylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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